Boc-D-Cys(pMeBzl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

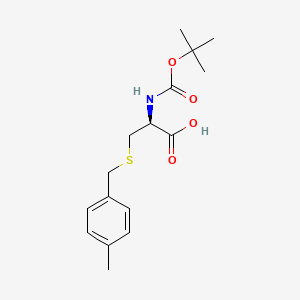

Boc-D-Cys(pMeBzl)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and a para-methylbenzyl (pMeBzl) group attached to the thiol group of the cysteine molecule. This modification enhances the stability and reactivity of the cysteine residue, making it useful in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Cys(pMeBzl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The thiol group is then protected by reacting with para-methylbenzyl chloride under basic conditions. The final product, this compound, is obtained after purification through techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions: Boc-D-Cys(pMeBzl)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Trifluoroacetic acid for Boc group removal and hydrogenolysis for pMeBzl group removal.

Major Products Formed:

Oxidation: Disulfide-linked cysteine derivatives.

Reduction: Free thiol-containing cysteine derivatives.

Substitution: Deprotected cysteine.

科学的研究の応用

Therapeutic Peptides

The incorporation of Boc-D-Cys(pMeBzl)-OH into therapeutic peptides has been linked to enhanced biological activity and stability. For example, peptides containing disulfide bonds formed by this compound exhibit improved resistance to enzymatic degradation, making them suitable candidates for drug development .

Case Study: Antimicrobial Peptides

Research has demonstrated that antimicrobial peptides synthesized with this compound show significant activity against various bacterial strains. The presence of disulfide bonds contributes to the structural integrity and functionality of these peptides, leading to their effectiveness as potential therapeutic agents .

Bioconjugation

Targeted Drug Delivery

This compound plays a crucial role in bioconjugation strategies for targeted drug delivery systems. The thiol group can be used to form stable linkages with drug molecules or nanoparticles, facilitating targeted delivery to specific cells or tissues. This application is particularly relevant in cancer therapy, where targeted delivery can enhance therapeutic efficacy while minimizing side effects .

Table 2: Applications of this compound in Bioconjugation

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Enhances specificity and reduces systemic toxicity |

| Nanoparticle Conjugation | Improves drug solubility and bioavailability |

| Vaccine Development | Facilitates the presentation of antigens |

作用機序

The mechanism of action of Boc-D-Cys(pMeBzl)-OH involves its ability to form and break disulfide bonds. The compound can interact with cysteine residues in proteins, influencing their structure and function. The Boc and pMeBzl groups provide stability, allowing for controlled reactions in various environments.

類似化合物との比較

Boc-L-Cys(pMeBzl)-OH: Similar structure but with the L-enantiomer of cysteine.

Boc-D-Cys(Trt)-OH: Uses a trityl group instead of pMeBzl for thiol protection.

Fmoc-D-Cys(pMeBzl)-OH: Uses a fluorenylmethyloxycarbonyl group for amino protection.

Uniqueness: Boc-D-Cys(pMeBzl)-OH is unique due to its specific protecting groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and biochemical research, where selective reactions are crucial.

生物活性

Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine that has garnered attention for its unique biochemical properties and applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO₂S

- Molecular Weight : 325.4 g/mol

- CAS Number : 61925-78-8

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a para-methylbenzyl (pMeBzl) group protecting the thiol, enhancing its stability during chemical reactions.

This compound functions primarily by protecting the thiol group of cysteine, which is susceptible to oxidation and other chemical modifications. This protection allows for selective reactions during peptide synthesis, facilitating the construction of complex peptides without undesired side reactions.

Key Mechanisms:

- Protection of Thiol Group : The pMeBzl group shields the thiol from oxidation, enabling the formation of stable disulfide bonds in peptides.

- Peptide Synthesis : The compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can be selectively deprotected to yield functional peptides.

Biological Activity

The biological activity of this compound is significant in various fields, including biochemistry, medicinal chemistry, and industrial applications.

Applications:

- Peptide Synthesis : Utilized extensively in SPPS due to its stability and ease of deprotection.

- Biochemical Assays : The compound is employed in studies examining the role of cysteine residues in protein function.

- Drug Development : Investigated for its potential to create drugs targeting cysteine-rich proteins involved in various diseases.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency :

- A study demonstrated that using this compound in SPPS resulted in higher yields and fewer side products compared to traditional cysteine derivatives. The compound's protective groups were shown to minimize racemization during synthesis, which is critical for maintaining the biological activity of peptides.

- Biological Role Exploration :

- Drug Design Potential :

Comparison with Similar Compounds

| Compound Name | Protection Groups | Stability | Applications |

|---|---|---|---|

| This compound | Boc, pMeBzl | High | Peptide synthesis, drug development |

| Boc-L-Cys(pMeBzl)-OH | Boc, pMeBzl | High | Peptide synthesis |

| Boc-D-Cys(Trt)-OH | Boc, Trt | Moderate | Peptide synthesis |

| Fmoc-D-Cys(pMeBzl)-OH | Fmoc, pMeBzl | High | Alternative protection strategy |

特性

IUPAC Name |

(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。